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Introduction

Extracts and essential oils derived from Jasminum species, rich in bioactive compounds
collectively referred to here as "jasminine," have garnered significant interest as natural
alternatives to synthetic food preservatives.[1][2] These natural extracts exhibit potent
antimicrobial and antioxidant properties, positioning them as valuable agents in extending the
shelf-life and enhancing the safety of food products. The primary active constituents
responsible for these effects include terpenoids, flavonoids, and phenolic acids, with linalool
being a key monoterpenoid alcohol known for its broad-spectrum antimicrobial activity.[3] This
document provides detailed application notes, experimental protocols, and mechanistic insights
into the use of jasminine as a natural food preservative.

Mechanism of Action

The preservative effects of jasminine are primarily attributed to two key mechanisms:

o Antimicrobial Activity: The lipophilic nature of compounds like linalool allows them to partition
into the cell membranes of bacteria and fungi. This disrupts membrane integrity, leading to
increased permeability, leakage of intracellular components, and ultimately, cell death.[3][4]
The mechanism involves membrane expansion, increased fluidity, disturbance of membrane-
embedded proteins, inhibition of respiration, and alteration of ion transport processes.[3][4]
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e Antioxidant Activity: Jasminine contains phenolic compounds and flavonoids that act as
potent antioxidants.[2] These compounds can donate hydrogen atoms or electrons to
neutralize free radicals, thereby inhibiting oxidative processes that lead to food spoilage,
such as lipid peroxidation. The antioxidant activity is also linked to the activation of cellular
signaling pathways like the Nrf2/ARE pathway, which upregulates the expression of
antioxidant enzymes.[5][6]

Quantitative Data Summary

The following tables summarize the antimicrobial and antioxidant activities of various Jasminum
extracts and their components.

Table 1: Antimicrobial Activity of Jasminum Extracts and Essential Oils
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Table 2: Antioxidant Activity of Jasminum Extracts

Extract Assay IC50 Value Reference
Jasminum sambac

DPPH 208 mg/L [13]
Flower Extract
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Extract
Jasminum sambac

DPPH 94.13 + 10.54 pg/mL [14]
Cell Extract
Jasminum sambac

ABTS 39.20 + 0.45 pg/mL [14]
Cell Extract
Jasminum sambac

DPPH 460.24 pg/mL [15]
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malabaricum Aqueous  DPPH power among 3 [16]

Leaf Extract species

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial
agent that inhibits the visible growth of a microorganism.
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Materials:

e Jasminum extract or essential oil

o Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes)

o 96-well microtiter plates

e Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
e Spectrophotometer

e Incubator

Procedure:

» Preparation of Microorganism: Culture the test microorganisms in their respective broths
overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard
(approximately 1.5 x 108 CFU/mL).

o Serial Dilution of Extract: Prepare a stock solution of the Jasminum extract. Perform a two-
fold serial dilution of the extract in the appropriate broth in the wells of a 96-well plate.[9] The
concentration range should be sufficient to determine the MIC.

 Inoculation: Add a standardized inoculum of the test microorganism to each well.

o Controls: Include a positive control (broth with microorganism, no extract) and a negative
control (broth only).

 Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for
fungi.

o Determination of MIC: After incubation, determine the MIC as the lowest concentration of the
extract at which no visible growth of the microorganism is observed.[9] This can be assessed
visually or by measuring the absorbance using a microplate reader.
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Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This protocol measures the free radical scavenging capacity of an antioxidant.
Materials:

Jasminum extract

DPPH solution (typically 0.1 mM in methanol or ethanol)

Methanol or ethanol

Spectrophotometer

Ascorbic acid or Trolox (as a positive control)
Procedure:

e Preparation of Solutions: Prepare a stock solution of the DPPH radical in methanol or
ethanol and protect it from light.[17] Prepare various concentrations of the Jasminum extract
and the positive control.[17]

» Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH
working solution with an equal volume of the sample extract at different concentrations.[17]

 Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g.,
30 minutes).[17][18]

e Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a
spectrophotometer.[17][19] A blank containing the solvent and DPPH solution should also be
measured.

» Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is
calculated using the following formula: % Scavenging Activity = [(Absorbance of control -
Absorbance of sample) / Absorbance of control] x 100
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» |C50 Determination: Plot the percentage of scavenging activity against the extract

concentration to determine the IC50 value, which is the concentration of the extract required
to scavenge 50% of the DPPH radicals.[17]
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Caption: Antimicrobial Mechanism of Jasminine on Bacterial Cell Membranes.
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Caption: Experimental Workflow for DPPH Antioxidant Assay.
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Caption: Nrf2-Mediated Antioxidant Signaling Pathway Activated by Jasminine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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